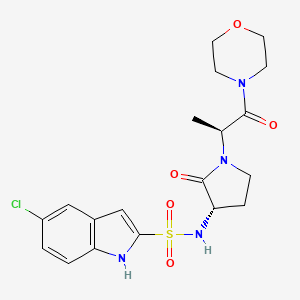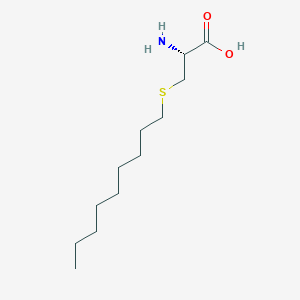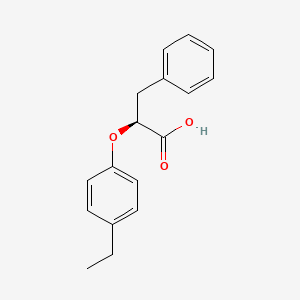
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves several steps. The synthetic route typically starts with the iodination of a phenol derivative, followed by nitration to introduce the nitro group. . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and function. The pathways involved include the inhibition of enzyme activity and the modulation of protein-protein interactions .
Comparison with Similar Compounds
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid anion is unique due to its specific combination of functional groups. Similar compounds include:
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid anion: Lacks the iodine atom.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-beta-aminocaproic acid anion: Has a different position for the amino group.
4-Hydroxy-5-iodo-3-nitrophenylacetyl-epsilon-aminocaproic acid: The neutral form of the compound.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
Molecular Formula |
C14H16IN2O6- |
|---|---|
Molecular Weight |
435.19 g/mol |
IUPAC Name |
6-[[2-(4-hydroxy-3-iodo-5-nitrophenyl)acetyl]amino]hexanoate |
InChI |
InChI=1S/C14H17IN2O6/c15-10-6-9(7-11(14(10)21)17(22)23)8-12(18)16-5-3-1-2-4-13(19)20/h6-7,21H,1-5,8H2,(H,16,18)(H,19,20)/p-1 |
InChI Key |
LKGGMBQFWIIXJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)NCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide](/img/structure/B10757246.png)
![2-{[(6-Oxo-1,6-Dihydropyridin-3-Yl)methyl]amino}-N-[4-Propyl-3-(Trifluoromethyl)phenyl]benzamide](/img/structure/B10757254.png)

![4-({[4-(3-Methylbenzoyl)pyridin-2-Yl]amino}methyl)benzenecarboximidamide](/img/structure/B10757272.png)
![(4r,5r)-5-Amino-1-[2-(1,3-Benzodioxol-5-Yl)ethyl]-4-(2,4,5-Trifluorophenyl)piperidin-2-One](/img/structure/B10757274.png)
![O-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)ethyl] (4-Bromophenyl)thiocarbamate](/img/structure/B10757276.png)
![(2R)-2-{[4-(benzylamino)-8-(1-methylethyl)pyrazolo[1,5-a][1,3,5]triazin-2-yl]amino}butan-1-ol](/img/structure/B10757282.png)


